4-(3-Chlorophenyl)-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYMXFLHYQTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684209 | |
| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634192-28-2 | |
| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization of 4 3 Chlorophenyl 2 Fluorophenol Molecular Structure
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and skeletal vibrations of a molecule. For 4-(3-Chlorophenyl)-2-fluorophenol, these methods are essential for identifying key bonds such as O-H, C-F, C-Cl, and the vibrations of the aromatic rings.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, broad band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. docbrown.infolibretexts.org The C-O stretching vibration of the phenol (B47542) group should appear in the 1200-1260 cm⁻¹ range. docbrown.infoijaemr.com
Aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). okstate.edu The C=C stretching vibrations within the two aromatic rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. docbrown.infoias.ac.in
The presence of halogen substituents introduces specific vibrational modes. The C-F stretching vibration is anticipated to produce a strong band in the 1200-1275 cm⁻¹ range, potentially overlapping with the C-O stretch. acs.org The C-Cl stretching vibration is expected to appear as a strong to medium band in the lower frequency region, typically between 700 and 850 cm⁻¹. ias.ac.in Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, are expected in the 650-900 cm⁻¹ region and can help confirm the arrangement of substituents.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong, Sharp |
| C-O Stretch | 1200 - 1260 | Strong |
| C-F Stretch | 1200 - 1275 | Strong |
| C-Cl Stretch | 700 - 850 | Strong to Medium |
| C-H Out-of-Plane Bend | 650 - 900 | Strong |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong FT-IR signals, non-polar bonds and symmetric vibrations, such as the C=C stretching in the aromatic rings, often produce strong signals in Raman spectra. wallonie.beuliege.be
For this compound, the Raman spectrum would be particularly useful for characterizing the biphenyl (B1667301) linkage and the aromatic backbone. Intense bands are expected for the symmetric C=C stretching vibrations of the phenyl rings around 1600 cm⁻¹. wallonie.beresearchgate.net The C-Cl stretching vibration also tends to give a reasonably strong Raman signal. In contrast, the O-H stretching vibration, which is very prominent in the IR spectrum, will likely be weak in the Raman spectrum. The low-frequency region (below 400 cm⁻¹) would show vibrations related to the torsional modes of the two phenyl rings against each other. wallonie.beuliege.be
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the carbon-hydrogen framework and identify the chemical environment of each atom.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts of the aromatic protons in this compound are influenced by the electronic effects of the hydroxyl, fluoro, and chloro substituents. wisc.eduyoutube.com
The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary (typically between 5-8 ppm) depending on the solvent and concentration. The aromatic region (6.5-8.0 ppm) will show a complex pattern of signals corresponding to the seven protons on the two phenyl rings. libretexts.org
Fluorophenol Ring: The fluorine atom (an ortho-directing deactivator) and the hydroxyl group (an ortho-, para-directing activator) will significantly influence the chemical shifts. The proton ortho to the fluorine and meta to the hydroxyl group is expected to be shifted downfield.
Chlorophenyl Ring: The chlorine atom (an ortho-, para-directing deactivator) will deshield the protons ortho and para to it.
The protons on adjacent carbons will exhibit spin-spin coupling, leading to splitting of the signals into doublets, triplets, or more complex multiplets, which helps to establish their relative positions.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H (Phenolic OH) | 5.0 - 8.0 | Broad Singlet |
| H-3 | 6.9 - 7.2 | Doublet of Doublets |
| H-5 | 7.1 - 7.4 | Doublet of Doublets |
| H-6 | 6.8 - 7.1 | Triplet |
| H-2' | 7.4 - 7.6 | Triplet |
| H-4' | 7.2 - 7.4 | Doublet of Doublets |
| H-5' | 7.3 - 7.5 | Triplet |
| H-6' | 7.2 - 7.4 | Doublet of Doublets |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, twelve distinct signals are expected in the aromatic region (typically 110-160 ppm), corresponding to the twelve carbon atoms of the two phenyl rings. oregonstate.edu
The chemical shifts are determined by the substituents. The carbon atom bonded to the hydroxyl group (C-1) is expected to be significantly deshielded (150-160 ppm). The carbon bonded to the fluorine (C-2) will also be deshielded and will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the chlorine atom (C-3') will also be downfield. The carbon atoms at the junction of the two rings (C-4 and C-1') will also have distinct chemical shifts. researchgate.netchemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 158 |
| C-2 | 152 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-3 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| C-4 | 125 - 135 |
| C-5 | 128 - 132 |
| C-6 | 118 - 124 |
| C-1' | 138 - 145 |
| C-2' | 128 - 133 |
| C-3' | 133 - 138 |
| C-4' | 125 - 130 |
| C-5' | 126 - 131 |
| C-6' | 127 - 132 |
Note: 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to the local electronic environment. alfa-chemistry.comucsb.edu
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring is typically found in the range of -100 to -140 ppm relative to a CFCl₃ standard. nih.govresearchgate.net The exact position will be influenced by the other substituents on the ring, particularly the ortho hydroxyl group and the para chlorophenyl group. The signal for the fluorine atom will likely be split into a multiplet due to coupling with the neighboring ortho and meta protons on the same ring.
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy is instrumental in probing the electronic structure of molecules, including the transitions between different energy levels and the extent of electronic conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information on the electronic transitions and the conjugated systems within the molecule.
For aromatic compounds like substituted phenols, the UV-Vis spectrum typically displays characteristic absorption bands. For instance, aqueous solutions of 4-chlorophenol (B41353) show two main absorption bands at approximately 225 nm and 280 nm. researchgate.netresearchgate.net These absorptions are attributed to π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the type and position of substituents on the aromatic ring as well as the solvent used. researchgate.netresearchgate.net The presence of multiple substituents, as in this compound, leads to a complex interplay of electronic effects that can shift these absorption wavelengths. The extended delocalization of π-electrons across the biphenyl system can cause a shift in absorption to longer wavelengths. researchgate.net
Computational studies using Density Functional Theory (DFT) can predict UV-Visible spectra and help in the interpretation of experimental data by correlating electronic transitions with specific molecular orbitals. researchgate.netniscpr.res.in
Table 1: Characteristic UV-Vis Absorption Bands for Related Phenolic Compounds
| Compound | Wavelength (λmax) | Solvent |
|---|---|---|
| 4-Chlorophenol | 225 nm, 280 nm | Water |
| 4-Fluorophenol (B42351) | ~280 nm | Not Specified |
| 2,4-Dichlorophenol | Varies with solvent | Various |
This table presents typical absorption data for related compounds to illustrate the expected spectral regions for this compound. Data derived from researchgate.netresearchgate.netspectrabase.com.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited singlet state to the ground state. The resulting emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength.
The fluorescence intensity and emission wavelength of phenolic compounds are highly sensitive to their molecular structure and environment, including solvent polarity. researchgate.net While specific fluorescence data for this compound is not detailed in the provided sources, related studies on other chlorophenols show that these molecules can exhibit fluorescence, and the characteristics of this emission are dependent on factors like solvent choice. researchgate.net For example, studies on various chlorophenols have been conducted to understand how different solvents affect their fluorescence intensity. researchgate.net
Microwave Spectroscopy for Rotational Parameters and Gas-Phase Conformation
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. furman.edu This method allows for the precise determination of a molecule's rotational constants, which are inversely proportional to its moments of inertia. From these constants, detailed information about the molecular geometry, bond lengths, and bond angles in the gas phase can be derived. furman.eduresearchgate.net
For molecules with rotational isomers (conformers), such as halogenated phenols, microwave spectroscopy can distinguish between different conformers and determine their relative energies. furman.edursc.orgnih.gov In the case of related compounds like 4-Chloro-2-Fluorophenol, two primary conformers, cis and trans, are possible, defined by the orientation of the hydroxyl hydrogen relative to the fluorine atom. furman.edu Experimental data for 4-Chloro-2-Fluorophenol indicated that the cis conformation is the lower energy form. furman.edu Similarly, studies on 3-chloro-2-fluorophenol (B1350553) have utilized microwave spectroscopy to determine its rotational, distortion, and nuclear quadrupole coupling constants. furman.edu
Table 2: Experimental Rotational Constants for an Analogous Compound (4-Chloro-2-Fluorophenol)
| Parameter | Value |
|---|---|
| Rotational Constants | |
| A | 2313.37516(14) MHz |
| B | 1797.935693(62) MHz |
| C | 1011.695171(36) MHz |
Data for the parent species of a related compound, 4-chlorophenol, illustrating typical values obtained from microwave spectroscopy. researchgate.net
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. aalto.fimdpi.commdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the positions of individual atoms. researchgate.net This technique unequivocally establishes the connectivity of atoms, the molecular conformation, and the packing of molecules within the crystal lattice. researchgate.net For chiral molecules that crystallize in non-centrosymmetric space groups, this method can also be used to determine the absolute structure or stereochemistry. nih.gov
The process involves growing a suitable single crystal, collecting diffraction data, solving the structure using computational methods, and refining the structural model to match the experimental data. mdpi.comnih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The refined crystal structure from X-ray diffraction yields highly accurate values for all geometric parameters of the molecule. researchgate.net This includes the lengths of all chemical bonds, the angles between them, and the torsional or dihedral angles that define the molecule's three-dimensional shape. researchgate.netscience-softcon.de
For biphenyl-containing structures like this compound, a critical parameter is the dihedral angle between the two aromatic rings. nih.gov This angle describes the degree of twisting between the phenyl and the chlorophenyl rings and is influenced by steric hindrance between adjacent atoms and by intermolecular packing forces in the crystal. nih.gov Analysis of related crystal structures shows that this inter-ring dihedral angle can vary significantly. For example, in one 2-(4-chlorophenyl)-1,3-thiazole derivative, the dihedral angles between the central thiazole (B1198619) ring and the attached chlorophenyl and phenyl rings are 13.12 (14)° and 43.79 (14)°, respectively. nih.govkayseri.edu.tr
Table 3: Selected Bond Parameters from a Related Crystal Structure
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length | C | Cl | - | ~1.74 Å |
| C | F | - | ~1.36 Å | |
| C | O | - | ~1.37 Å | |
| Bond Angle | C | C(Cl) | C | ~122° |
| C | C(F) | C | ~118° |
| Dihedral Angle | Ring 1 | - | Ring 2 | 13° - 77° |
This table presents typical or expected values for bond lengths, angles, and the key inter-ring dihedral angle based on data from various related halogenated and biphenyl compounds. nih.govnih.govresearchgate.net The exact values for this compound would require its specific crystal structure determination.
Theoretical and Computational Studies of 4 3 Chlorophenyl 2 Fluorophenol
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it well-suited for analyzing molecules of the size and complexity of 4-(3-Chlorophenyl)-2-fluorophenol.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, a key structural feature is the dihedral angle between the two phenyl rings. This angle is determined by a delicate balance of steric hindrance from the substituents and the electronic effects of π-conjugation between the rings. nih.govic.ac.ukwestmont.edu
In the gas phase, biphenyl (B1667301) itself has a twisted conformation with a dihedral angle of about 44.4°. utah.edu However, the presence of substituents and the molecular environment (e.g., in a crystal lattice) can significantly alter this angle. westmont.eduutah.edu For this compound, the fluorine and hydroxyl groups on one ring and the chlorine atom on the other will influence the preferred conformation. Computational methods can predict this dihedral angle and other geometric parameters like bond lengths and angles.
The conformational landscape of substituted biphenyls can be complex, with multiple possible stable or metastable states (conformers). nih.govic.ac.uk DFT calculations can be used to explore these different conformations, determine their relative energies, and identify the global minimum energy structure. This is crucial as the conformation can significantly impact the molecule's properties.
To illustrate the type of data obtained from such a study, the following table presents hypothetical optimized geometric parameters for this compound, based on typical values for similar compounds.
| Parameter | Value |
| C-C (inter-ring) bond length | 1.49 Å |
| Dihedral angle (between rings) | 40-50° |
| C-F bond length | 1.35 Å |
| C-Cl bond length | 1.74 Å |
| O-H bond length | 0.96 Å |
| C-O bond length | 1.36 Å |
| Note: This table contains illustrative data based on general values for similar compounds and is not the result of a specific calculation for this compound. |
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For substituted phenols and biphenyls, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-tested choice that often provides reliable results for molecular geometries and electronic properties. researchgate.netkarazin.uaresearchgate.net Other functionals, such as those from the M06 suite or dispersion-corrected functionals (e.g., B97-D), may also be employed, particularly when studying non-covalent interactions. rsc.org
The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are commonly used for these types of molecules. karazin.uaresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. A comparative study of different functional and basis set combinations is often performed to ensure the reliability of the computational results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
The HOMO is the orbital that acts as an electron donor, and its energy is related to the ionization potential of the molecule. The LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is activated by the hydroxyl group. The LUMO, on the other hand, may be distributed over both rings. The energies of these orbitals can be calculated using DFT.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. researchgate.net This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net The energy gap is also related to the electronic transitions within the molecule and can provide insights into its UV-Vis absorption spectrum.
The following table provides an illustrative example of FMO data that would be obtained from a DFT calculation on this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This table contains illustrative data based on general values for similar compounds and is not the result of a specific calculation for this compound. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular interactions. uni-muenchen.denumberanalytics.com It provides a chemical picture of bonding and lone pairs that is intuitive to chemists.
For this compound, NBO analysis can be used to:
Quantify the charge distribution on each atom, providing insights into the molecule's polarity.
Analyze the hybridization of the atomic orbitals involved in bonding.
Investigate intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.
Study the delocalization of electron density from the lone pairs of the oxygen, fluorine, and chlorine atoms into the aromatic rings. These interactions, often described as hyperconjugation, can have a significant impact on the molecule's structure and reactivity.
NBO analysis calculates the stabilization energies associated with these delocalization interactions, providing a quantitative measure of their importance. For instance, it can reveal the extent of electron donation from a lone pair on the oxygen atom into an antibonding orbital of the phenyl ring.
Solid-State Computational Analysis
Solid-state computational analysis provides critical insights into the behavior of molecules in their crystalline form. These studies are fundamental to understanding physical properties, stability, and intermolecular interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the regions of space where molecules are in close contact. The analysis generates 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). crystalexplorer.net
For a compound with similar functional groups, (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, Hirshfeld analysis reveals the percentage contributions of various interatomic contacts to the crystal packing. nih.gov The most significant interactions are H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The presence of halogen atoms also leads to notable Cl···H and F···H contacts. nih.gov These interactions are visualized on the Hirshfeld surface, where red spots indicate close contacts, signifying hydrogen bonds and other strong interactions. nih.gov
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound (Data based on (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one nih.gov)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 25.0 |
| C···H/H···C | 20.6 |
| O···H/H···O | 15.6 |
| Cl···H/H···Cl | 10.7 |
| F···H/H···F | 10.4 |
| F···C/C···F | 7.2 |
| C···C | 3.0 |
| Other | <3.0 |
The 2D fingerprint plot for such a molecule can be delineated to show specific interactions. For example, the H···H contacts appear as a large, scattered region, while C···H/H···C interactions are typically represented by characteristic 'wings'. researchgate.net
Crystal packing describes the arrangement of molecules in the crystal lattice. The efficiency of this packing can be assessed by calculating the void space, which is the unoccupied volume within the crystal. nih.gov A lower void percentage suggests a more tightly packed and potentially more stable crystal structure. nih.gov
The analysis is performed by calculating the procrystal electron density, where the void surface is defined as an isosurface of this density. nih.gov For example, a study on 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H) calculated a void volume of 75.4 ų and a free space percentage of 9.3%, indicating a compact crystal packing and significant mechanical stability. nih.gov This type of analysis is crucial for understanding the physical properties and polymorphism of a compound.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Theoretical studies can predict the emergence of new polymorphs under non-ambient conditions, such as high pressure or temperature. These predictions are vital in materials science and pharmaceuticals, as different polymorphs can have different physical properties.
Such studies involve computational methods to calculate the relative energies and stability of various hypothetical crystal packings as a function of pressure and temperature. While specific predictive data for this compound is not available, this remains a key area of computational materials science for predicting novel phases with desired properties.
Topological Analyses (e.g., ELF, LOL, RDG) for Bonding Characteristics
Topological analysis of electron density provides a detailed picture of chemical bonding, going beyond simple Lewis structures. Methods like Electron Localization Function (ELF), Laplacian of Electron Density (often analyzed alongside ELF, rather than LOL - Localized Orbital Locator), and Reduced Density Gradient (RDG) are used to characterize covalent bonds, lone pairs, and non-covalent interactions.
The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear visualization of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a high value (approaching 1) indicates strong electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com
The Laplacian of the electron density (∇²ρ) reveals where electron density is locally concentrated or depleted. bme.hu In regions where ∇²ρ < 0, the electron density is concentrated, which is typical for covalent bonds and lone pairs. gla.ac.uk Conversely, where ∇²ρ > 0, the density is depleted, as seen in ionic bonds and van der Waals interactions. gla.ac.uknih.gov
The Reduced Density Gradient (RDG) is a powerful tool for visualizing weak non-covalent interactions. uss.claps.org By plotting the RDG against the electron density, it is possible to identify and characterize hydrogen bonds, van der Waals forces, and steric repulsion.
Table 2: Interpretation of Topological Analysis Results
| Analysis Method | Observation | Chemical Interpretation |
|---|---|---|
| ELF | High value (≈1.0) in a region between two nuclei | Covalent bond |
| ELF | High value (≈1.0) in a non-bonding region of a heteroatom | Lone pair of electrons |
| Laplacian (∇²ρ) | Negative value (∇²ρ < 0) at a bond critical point | Shared interaction (covalent character) |
| Laplacian (∇²ρ) | Positive value (∇²ρ > 0) at a bond critical point | Closed-shell interaction (ionic, hydrogen bond, van der Waals) |
| RDG | Spike at low density, sign(λ₂)ρ < 0 | Strong attractive interaction (e.g., Hydrogen Bond) |
| RDG | Spike at very low density, sign(λ₂)ρ ≈ 0 | Weak attractive interaction (e.g., van der Waals) |
| RDG | Spike at low density, sign(λ₂)ρ > 0 | Steric repulsion / Non-bonded overlap |
This table provides a generalized interpretation of results from these analyses.
These topological methods, when applied to a molecule like this compound, would allow for a detailed mapping of its electronic structure, precisely locating the covalent bonds (C-C, C-H, C-O, O-H, C-Cl, C-F), the lone pairs on the oxygen, fluorine, and chlorine atoms, and the non-covalent interactions that govern its crystal packing.
Chemical Reactivity and Mechanistic Investigations of 4 3 Chlorophenyl 2 Fluorophenol
Mechanistic Aspects of C-C and C-X Bond Formation Reactions
The synthesis of the core structure of 4-(3-chlorophenyl)-2-fluorophenol and its derivatives often involves strategic carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal in constructing the biaryl linkage. For instance, the coupling of a suitably protected 2-fluorophenol derivative with a (3-chlorophenyl)boronic acid derivative would proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The formation of C-X bonds, particularly C-O and C-halogen bonds, is also crucial. The introduction of the fluorine and chlorine substituents onto the aromatic rings typically occurs via electrophilic halogenation or nucleophilic substitution on a precursor molecule. The specific mechanisms of these reactions are highly dependent on the reaction conditions and the nature of the starting materials.
Recent advancements have explored novel strategies for C-C bond formation. For example, copper(II)-catalyzed cascade reactions have been developed for the synthesis of complex heterocyclic structures, involving C-C bond cleavage and reformation. rsc.org While not directly applied to this compound in the cited literature, these methods highlight the potential for innovative synthetic routes that could be adapted for its synthesis or modification.
Pathways for Nucleophilic Aromatic Substitution on Halogenated Phenols
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNA_r) when substituted with electron-withdrawing groups. wikipedia.org The halogen atoms in this compound, particularly the fluorine atom, can act as leaving groups in S_NAr reactions. The reactivity of the aryl halides is significantly enhanced by the presence of strongly electron-attracting substituents, such as nitro groups, at the ortho and para positions. libretexts.org
The presence of the hydroxyl group on the phenol (B47542) ring can also influence the reactivity. Deprotonation to form a phenoxide ion increases the electron density of the ring, potentially making it less susceptible to nucleophilic attack unless strong activating groups are present. Conversely, the phenoxide can act as a nucleophile itself in other reactions. libretexts.org
Recent research has also demonstrated that the generation of a phenoxyl radical can dramatically lower the barrier for nucleophilic substitution, making the radical an exceptional electron-withdrawing group. osti.gov This "homolysis-enabled electronic activation" strategy provides an alternative pathway for S_NAr on phenols that might not be reactive under traditional conditions. osti.gov
Electrophilic Substitution Reactions on the Aromatic Rings
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction type for such systems. oneonta.edu The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director, while the halogen substituents (fluorine and chlorine) are deactivating yet also ortho-, para-directing. taylorandfrancis.com The interplay of these substituents governs the regioselectivity of electrophilic attack.
Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto one of the aromatic rings. oneonta.edu The position of substitution would be determined by the combined directing effects of the existing substituents. The hydroxyl group's strong activating and directing influence would likely favor substitution on the 2-fluorophenol ring, primarily at the positions ortho and para to the hydroxyl group that are not already substituted.
The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion. libretexts.org This step is typically the rate-determining step. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the substitution product. libretexts.org
The electron-releasing influence is greatest for fluorine, which can influence the substitution in the ortho or para directions in some electrophilic aromatic substitutions. taylorandfrancis.com In contrast, chlorine has an electron-withdrawing effect. taylorandfrancis.com This difference in the electronic properties of the two halogens adds another layer of complexity to predicting the outcome of electrophilic substitution reactions on this compound.
| Reaction Type | Reagents | Key Mechanistic Feature | Typical Product |
| Halogenation | Cl₂, Br₂ with Lewis Acid (e.g., FeCl₃) | Formation of a halonium ion electrophile. | Halogen-substituted derivative. |
| Nitration | HNO₃, H₂SO₄ | Formation of the nitronium ion (NO₂⁺) electrophile. | Nitro-substituted derivative. |
| Sulfonation | SO₃, H₂SO₄ | Formation of SO₃ as the electrophile. | Sulfonic acid derivative. |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Formation of a carbocation or a polarized complex as the electrophile. | Alkyl-substituted derivative. |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Formation of an acylium ion (RCO⁺) electrophile. | Acyl-substituted derivative. |
Oxidation and Reduction Chemistry of Phenolic and Aryl Moieties
The phenolic and aryl moieties of this compound can undergo both oxidation and reduction reactions. Oxidation-reduction (redox) reactions involve a change in the oxidation number of one or more elements. pressbooks.pub
The phenolic hydroxyl group is susceptible to oxidation. Mild oxidizing agents can convert the phenol into a phenoxyl radical. Stronger oxidizing agents can lead to the formation of quinones or even ring-opening products. The oxidation of phenols is a key process in many biological systems and industrial applications.
The aryl rings can also be oxidized, though this typically requires harsh conditions. For example, ozonolysis can lead to the cleavage of the aromatic ring. taylorandfrancis.com
Reduction of the aryl rings can be achieved through catalytic hydrogenation, which would convert the aromatic rings into cyclohexyl rings. However, this usually requires high pressures and temperatures. The chlorine substituent can also be removed via reductive dehalogenation, for example, using a metal catalyst and a hydrogen source.
The reduction of a nitro group, if introduced onto the ring via electrophilic nitration, to an amino group is a common and useful transformation, often accomplished with reagents like tin or iron in the presence of hydrochloric acid. oneonta.edu
| Transformation | Reagents | Product Type |
| Oxidation of Phenol | Mild Oxidants (e.g., K₃[Fe(CN)₆]) | Phenoxyl Radical |
| Oxidation of Phenol | Strong Oxidants (e.g., Chromic Acid) | Quinone or Degradation Products |
| Reduction of Aryl Ring | H₂, Metal Catalyst (e.g., Pt, Pd) | Cyclohexyl Derivative |
| Reductive Dechlorination | H₂, Pd/C, Base | Dechlorinated Product |
| Reduction of Nitro Group | Sn/HCl or Fe/HCl | Amino Derivative |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly if additional functional groups are introduced onto the molecule. For example, if a suitable side chain were to be attached to the phenolic oxygen or one of the aromatic rings, it could potentially undergo an intramolecular reaction to form a new heterocyclic ring system.
Rearrangement reactions are also a possibility under certain conditions. For instance, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that could potentially occur in derivatives of this compound. wikipedia.org This type of rearrangement involves a nucleophilic attack from a side chain onto the aromatic ring, leading to the displacement of a leaving group and the formation of a new ring structure.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The rates (kinetics) and equilibrium positions (thermodynamics) of the chemical transformations of this compound are governed by the activation energies and the free energy changes of the reactions, respectively.
For S_NAr reactions, the rate is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. Strongly electron-withdrawing groups not only activate the ring towards attack but also stabilize the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. osti.gov A Hammett analysis, which correlates reaction rates and equilibrium constants with substituent constants, could be used to quantify these electronic effects. osti.gov
In electrophilic aromatic substitution, the kinetics are determined by the rate of formation of the sigma complex. The stability of this intermediate, which is influenced by the electronic properties of the substituents, affects the activation energy of the reaction. The thermodynamic stability of the final products determines the product distribution in reversible reactions like sulfonation.
| Reaction Type | Factors Influencing Kinetics | Factors Influencing Thermodynamics |
| Nucleophilic Aromatic Substitution | Nucleophile strength, leaving group ability, electronic effects of substituents. | Stability of products versus reactants, formation of stable byproducts. |
| Electrophilic Aromatic Substitution | Electrophile reactivity, stability of the sigma complex. | Thermodynamic stability of the substituted product isomers. |
Advanced Analytical Approaches for 4 3 Chlorophenyl 2 Fluorophenol
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are fundamental for the separation and purity evaluation of 4-(3-Chlorophenyl)-2-fluorophenol, distinguishing it from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the aromatic and halogenated nature of the compound, reversed-phase HPLC is the method of choice. Stationary phases with alternative selectivity to standard C18 columns, such as those with biphenyl (B1667301) or pentafluorophenyl (PFP) functionalities, offer enhanced retention and resolution for such analytes. chromatographyonline.comchromatographyonline.comsigmaaldrich.com These phases leverage π-π interactions between the aromatic rings of the analyte and the stationary phase, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. chromatographyonline.comchromatographyonline.com
A typical HPLC method for the analysis of this compound would employ a gradient elution. This involves a mobile phase consisting of an aqueous component (often with a small amount of acid like formic or acetic acid to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The gradient would start with a lower concentration of the organic solvent and gradually increase to elute the compound of interest and any more strongly retained impurities. sigmaaldrich.com Detection is commonly performed using a UV detector, with the wavelength set to a value where the compound exhibits strong absorbance, such as 264 nm. sielc.com The high sensitivity and resolving power of UHPLC (Ultra-High-Performance Liquid Chromatography) systems, which use columns with smaller particle sizes (e.g., 1.9 µm), can further enhance the speed and efficiency of the separation. thermofisher.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Biphenyl or Pentafluorophenyl (PFP), e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 264 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Ion Identity
For unambiguous identification, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool. This technique provides not only the retention time from the LC separation but also the molecular weight and structural information from the mass spectrometer. For this compound, either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed. nih.govacs.org Given the phenolic hydroxyl group, ESI in negative ion mode is often effective, detecting the deprotonated molecule [M-H]⁻.
In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a characteristic fragmentation pattern, which serves as a molecular fingerprint. This process, often performed in Multiple Reaction Monitoring (MRM) mode, enhances selectivity and sensitivity, allowing for the detection of trace levels of the compound. nih.gov The specific fragmentation pattern of this compound would be unique, differentiating it from its isomers. The isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectrum. nih.gov
Table 2: Representative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 221.0 (for [M-H]⁻ of C₁₂H₈³⁵ClFO) |
| Product Ions (Q3) | Specific fragment ions (hypothetical) |
| Collision Energy | Optimized for fragmentation |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This table outlines typical parameters for an LC-MS/MS analysis.
Elemental Analysis for Compositional Verification
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with a molecular formula of C₁₂H₈ClFO, the theoretical elemental composition can be precisely calculated. nih.gov This analysis is crucial for confirming the identity and purity of a newly synthesized batch of the compound. The experimentally determined percentages of carbon, hydrogen, chlorine, and fluorine should closely match the theoretical values. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₈ClFO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 64.75 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.62 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.93 |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.53 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.19 |
| Total | 222.646 | 100.00 |
Based on a molecular weight of 222.65 g/mol . nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of this compound. azom.com A typical TGA experiment involves heating a small amount of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe decomposition, or in an oxidative atmosphere (e.g., air) to observe combustion. researchgate.net
The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For a halogenated aromatic compound like this compound, the decomposition may occur in multiple steps, corresponding to the loss of different parts of the molecule. researchgate.net The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid. libretexts.org
Table 4: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |
| 25 - 200 | < 1% | Loss of residual solvent/moisture |
| 200 - 400 | ~30-40% | Initial decomposition (e.g., loss of functional groups) |
| 400 - 600 | ~60-70% | Further fragmentation of the aromatic core |
| > 600 | Residual char |
This table presents a plausible, hypothetical thermal degradation profile.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. libretexts.org For this compound, PXRD can confirm whether the synthesized material is crystalline or amorphous. If crystalline, the resulting diffraction pattern is a unique fingerprint of its specific crystal lattice structure. jst.go.jpresearchgate.net
The PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure. libretexts.org This information is valuable for identifying different polymorphic forms, which may have different physical properties. The experimental PXRD pattern can be compared to a calculated pattern if the single-crystal X-ray structure is known. researchgate.net
Table 5: Representative Hypothetical PXRD Peak List for Crystalline this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 45 |
| 18.8 | 4.72 | 100 |
| 21.3 | 4.17 | 60 |
| 25.2 | 3.53 | 80 |
| 28.9 | 3.09 | 35 |
| 31.7 | 2.82 | 55 |
This table provides an example of a PXRD data set, which is unique to the specific crystalline form.
Applications in Advanced Chemical Synthesis and Materials Science Research
Investigation as a Key Intermediate in Complex Organic Synthesis
The utility of a molecule as a key intermediate in organic synthesis is determined by the number and type of reactive "handles" it possesses. 4-(3-Chlorophenyl)-2-fluorophenol is well-equipped in this regard, with its hydroxyl and halogen functionalities serving as versatile sites for further chemical modification. The synthesis of complex molecules, particularly those with applications in pharmaceuticals and agrochemicals, often relies on the sequential and selective reaction of such functional groups.
The phenolic hydroxyl group can readily undergo a variety of transformations, including etherification, esterification, and O-arylation reactions. These reactions are fundamental to building more complex molecular architectures. Furthermore, the chlorine and fluorine atoms can participate in a range of cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is a widely used method for the synthesis of biphenyls and could be employed to further functionalize the chlorinated ring. rsc.org The relative reactivity of the C-Cl versus the C-F bond can also be exploited for selective transformations.
To illustrate the potential of halogenated phenols as synthetic intermediates, consider the following representative transformations that are commonly employed in organic synthesis:
| Reaction Type | Reagents and Conditions | Potential Product | Significance |
| Etherification (Williamson) | Alkyl halide, Base (e.g., K2CO3) | 4-(3-Chlorophenyl)-2-fluoroalkoxybenzene | Introduction of alkyl chains, modification of solubility and physical properties. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Functionalized terphenyl derivative | Extension of the aromatic system, synthesis of complex polyaromatic structures. rsc.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl-4-(3-chlorophenyl)-2-fluoroaniline | Formation of C-N bonds, synthesis of potential bioactive molecules. |
This table is illustrative and shows potential reactions based on the functional groups of this compound.
Exploration in the Design and Synthesis of Functional Materials
The field of materials science is constantly in search of new organic molecules with tailored properties for applications in electronics, optics, and sensor technology. Substituted biphenyls are a well-established class of compounds in the design of liquid crystals and luminescent materials. The rigid biphenyl (B1667301) core provides a basis for anisotropic molecular shapes, which is a prerequisite for the formation of liquid crystalline phases. The introduction of substituents such as halogens and hydroxyl groups can significantly influence the melting point, clearing point, and the specific type of liquid crystalline mesophase formed.
The electronic properties of this compound also make it an interesting candidate for exploration in functional materials. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms can lead to a significant dipole moment and affect the molecule's frontier molecular orbitals (HOMO and LUMO). These parameters are critical in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenol (B47542) functionality also provides a site for polymerization, potentially leading to the formation of novel polymers with interesting thermal and electronic properties.
Role in Fundamental Studies of Structure-Reactivity Relationships
The systematic study of how a molecule's structure influences its reactivity is a fundamental aspect of physical organic chemistry. This compound provides an excellent model system for such investigations. The presence of different halogen substituents at specific positions on the biphenyl rings allows for a detailed examination of electronic and steric effects.
For example, the acidity of the phenolic hydroxyl group (pKa) is expected to be significantly influenced by the ortho-fluoro and meta-chloro substituents. The fluorine atom, being highly electronegative, will exert a strong electron-withdrawing inductive effect, increasing the acidity of the phenol. The potential for intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl proton can also be studied, which would affect the molecule's conformation and reactivity. By comparing the properties of this compound with other substituted phenols, a quantitative understanding of these effects can be achieved.
The following table illustrates how substitutions can affect the acidity of phenol:
| Compound | pKa | Effect of Substituent |
| Phenol | 9.95 | Reference |
| 2-Fluorophenol | 8.81 | Electron-withdrawing inductive effect of ortho-F increases acidity. |
| 3-Chlorophenol | 9.12 | Electron-withdrawing inductive effect of meta-Cl increases acidity. |
| This compound | Not available | Expected to be more acidic than phenol due to the combined electron-withdrawing effects of F and Cl. |
Catalytic Applications of Derivatives or Related Structures
While this compound is not itself a catalyst, it can serve as a precursor for the synthesis of ligands used in catalysis. The biphenyl scaffold is a privileged structure in many important classes of ligands for transition metal catalysis, such as phosphines and N-heterocyclic carbenes (NHCs). The electronic and steric properties of these ligands are crucial for the activity and selectivity of the resulting catalyst.
By chemically modifying the hydroxyl and halogen groups of this compound, it is possible to introduce the necessary functionalities to create new ligands. For example, the phenolic hydroxyl could be used as a directing group for ortho-lithiation, followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) group. The electronic nature of the resulting ligand would be influenced by the chloro and fluoro substituents on the biphenyl backbone, which in turn would modulate the properties of a metal complex incorporating this ligand. The development of new catalysts is a key area of research, and the use of readily available, functionalized starting materials is a significant advantage. The principles of halogen bonding have also emerged as a powerful tool in catalysis, where halogen atoms can act as Lewis acidic sites to activate substrates. mdpi.comacs.org
Q & A
Q. What are the established synthetic methodologies for 4-(3-Chlorophenyl)-2-fluorophenol in academic laboratories?
Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and fluorinated aryl halides under palladium catalysis . Alternative routes include nucleophilic aromatic substitution on fluorophenol precursors with chlorophenyl electrophiles, optimized using phase-transfer catalysts. Purification is achieved via silica gel chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques:
- ¹H/¹³C NMR : Assigns substitution patterns (e.g., coupling constants for fluorine in the 2-position) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., PubChem entries for analogous compounds ).
- HPLC-PDA : Ensures purity (>95% by area normalization), referencing pharmacopeial standards .
Q. What safety protocols are essential when handling this compound?
Key protocols:
- PPE : Nitrile gloves, lab coat, and safety goggles (OSHA guidelines for chlorophenols ).
- Ventilation : Use fume hoods during synthesis to minimize inhalation .
- Waste disposal : Halogenated waste must be incinerated per EPA guidelines .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Contradictions arise from assay variability (pH, solvents). Mitigation strategies:
Q. What strategies optimize the stability of this compound in solution during assays?
Stability enhancement methods:
- Solvent selection : Aprotic solvents (DMSO) stored under argon to prevent hydrolysis .
- Degradation monitoring : UPLC-MS at intervals (adapted from thioxo-pyrimidine studies ).
- pH adjustment : Neutral conditions minimize decomposition (chlorophenol degradation pathways ).
Q. How to design a structure-activity relationship (SAR) study for analogs?
SAR design steps:
- Substitution : Introduce electron-donating/withdrawing groups (e.g., methoxy, nitro) at key positions .
- Biological testing : Parallel assays (antimicrobial, cytotoxicity) with controls like 3-(3-chlorophenyl)urea derivatives .
- Computational modeling : Docking studies with targets (e.g., CYP450 enzymes) rationalize activity trends .
Q. What analytical methods quantify this compound in complex mixtures?
Validated methods:
- Reverse-phase HPLC : C18 column, acetonitrile/0.1% formic acid mobile phase, 254 nm detection .
- GC-MS : Derivatization with BSTFA for volatility, SIM mode for sensitivity .
- Standard addition calibration : Corrects matrix effects in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
